Cas no 58239-89-7 (2,6-Methano-3-benzazocin-8-ol,3-(cyclopropylmethyl)-1,2,3,4,5,6-hexahydro-11-methoxy-6-methyl-, (2R,6S,11R)-)

2,6-Methano-3-benzazocin-8-ol,3-(cyclopropylmethyl)-1,2,3,4,5,6-hexahydro-11-methoxy-6-methyl-, (2R,6S,11R)- structure
58239-89-7 structure
Productnaam:2,6-Methano-3-benzazocin-8-ol,3-(cyclopropylmethyl)-1,2,3,4,5,6-hexahydro-11-methoxy-6-methyl-, (2R,6S,11R)-
CAS-nummer:58239-89-7
MF:C18H25NO2
MW:287.3966
CID:372874
PubChem ID:3047776

2,6-Methano-3-benzazocin-8-ol,3-(cyclopropylmethyl)-1,2,3,4,5,6-hexahydro-11-methoxy-6-methyl-, (2R,6S,11R)- Chemische en fysische eigenschappen

Naam en identificatie

    • 2,6-Methano-3-benzazocin-8-ol,3-(cyclopropylmethyl)-1,2,3,4,5,6-hexahydro-11-methoxy-6-methyl-, (2R,6S,11R)-
    • Moxazocine
    • levo-BL 4566
    • Moxazocina
    • Moxazocinum
    • UNII-BNB57S7DWT
    • (1S,9R,13R)-10-(cyclopropylmethyl)-13-methoxy-1-methyl-10-azatricyclo[7.3.1.02,7]trideca-2(7),3,5-trien-4-ol
    • DTXSID80866681
    • D05083
    • AKOS040747183
    • 2,6-Methano-3-benzazocin-8-ol, 3-(cyclopropylmethyl)-1,2,3,4,5,6-hexahydro-11-methoxy-6-methyl-, (2R-(2alpha,6alpha,11R*))-
    • (-)-(2R,6S,11R)-3-(Cyclopropylmethyl)-1,2,3,4,5,6-hexahydro-11-methoxy-5-methyl-2,6-methano-3-benzazocin-8-ol
    • MOXAZOCINE [INN]
    • Moxazocine [USAN:INN]
    • 2,6-METHANO-3-BENZAZOCIN-8-OL, 3-(CYCLOPROPYLMETHYL)-1,2,3,4,5,6-HEXAHYDRO-11-METHOXY-6-METHYL-, (2R-(2.ALPHA.,6.ALPHA.,11R*))-
    • CHEMBL2107102
    • NS00122299
    • 58239-89-7
    • MOXAZOCINE [USAN]
    • (-)-(2R,6S,11R)-3-(Cyclopropylmethyl)-1,2,3,4,5,6-hexahydro-11-methoxy-6-methyl-2,6-methano-3-benzazocin-8-ol
    • Q6927482
    • LEVO-BL-4566
    • (-)-Moxazocine
    • Moxazocine (USAN/INN)
    • (-)-Moxazocine; Levo-BL 4566
    • 2,6-Methano-3-benzazocin-8-ol, 3-(cyclopropyl-methyl)-1,2,3,4,5,6-hexahydro-11-methoxy-6-methyl-,(2R-(2alpha,6alpha,11R*))-
    • BNB57S7DWT
    • Inchi: InChI=1S/C18H25NO2/c1-18-7-8-19(11-12-3-4-12)16(17(18)21-2)9-13-5-6-14(20)10-15(13)18/h5-6,10,12,16-17,20H,3-4,7-9,11H2,1-2H3/t16-,17+,18+/m1/s1
    • InChI-sleutel: IOZWXJXXVLARQC-SQNIBIBYSA-N
    • LACHT: CC12CCN(C(C1OC)CC3=C2C=C(C=C3)O)CC4CC4

Berekende eigenschappen

  • Exacte massa: 287.18900
  • Monoisotopische massa: 287.188529040g/mol
  • Aantal isotopen atomen: 0
  • Aantal waterstofbonddonors: 1
  • Aantal waterstofbondacceptatoren: 3
  • Zware atoomtelling: 21
  • Aantal draaibare bindingen: 3
  • Complexiteit: 397
  • Aantal covalent gebonden eenheden: 1
  • Gedefinieerd atoomstereocentrumaantal: 3
  • Ongedefinieerd atoomstereocentrumaantal: 0
  • Gedefinieerd stereocenter aantal obligaties: 0
  • Ongedefinieerd stereocenter aantal bindingen: 0
  • XLogP3: 3.1
  • Topologisch pooloppervlak: 32.7Ų

Experimentele eigenschappen

  • PSA: 32.70000
  • LogboekP: 2.64320

2,6-Methano-3-benzazocin-8-ol,3-(cyclopropylmethyl)-1,2,3,4,5,6-hexahydro-11-methoxy-6-methyl-, (2R,6S,11R)- Gerelateerde literatuur

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